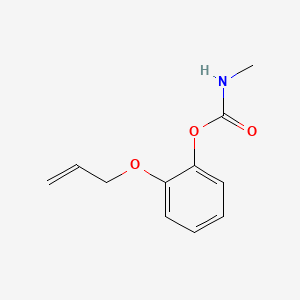![molecular formula C8H6N2O3 B13742366 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods: Industrial production methods for this compound often utilize environmentally friendly and cost-effective catalysts. For example, dicationic molten salts based on tropine have been used as active catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives . These methods are advantageous due to their high yields, short reaction times, and the ability to recover and reuse the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Electrophilic substitution reactions primarily occur at position 8 of the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. For instance, the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 .
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 2,9-Dimethyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
- 2,3-Dimethylpyrido[1,2-a]pyrimidin-4-one
Uniqueness: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H6N2O3 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
2,9-dihydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H6N2O3/c11-5-2-1-3-10-7(13)4-6(12)9-8(5)10/h1-4,11-12H |
InChI-Schlüssel |
ATUWXBQECYMBQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)


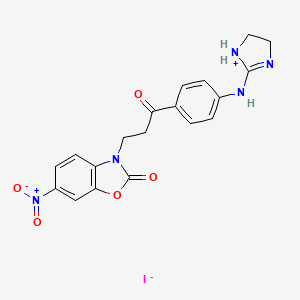
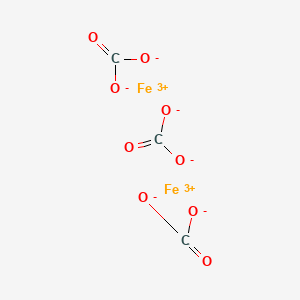
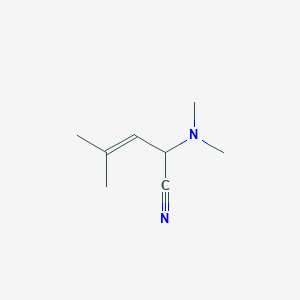
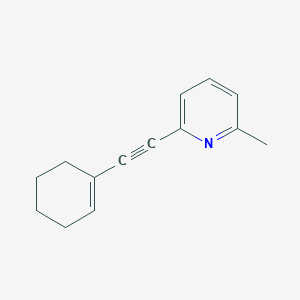

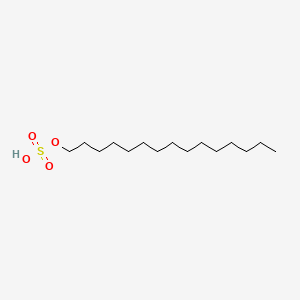
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
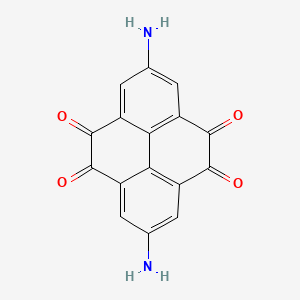
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
